molecular formula C11H9NO B2997040 5-Methylquinoline-8-carbaldehyde CAS No. 1442691-19-1

5-Methylquinoline-8-carbaldehyde

Cat. No. B2997040
CAS RN: 1442691-19-1
M. Wt: 171.199
InChI Key: DXISAOONWMBGHF-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1442691-19-1 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinoline derivatives are synthesized through various methods. One common approach is the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C . Another method involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .


Molecular Structure Analysis

Quinoline, the parent compound of 5-Methylquinoline-8-carbaldehyde, is a nitrogen-containing bicyclic compound. It consists of a benzene ring fused with a pyridine ring . The molecular structure of quinoline derivatives can be confirmed by techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Synthesis and Chemistry

  • Recent Advances in Chemistry : The chemistry of quinoline derivatives, including 5-Methylquinoline-8-carbaldehyde, has been extensively studied for the synthesis of fused or binary heterocyclic systems. These compounds have significant synthetic applications and biological evaluations illustrating their diverse applicability (Hamama et al., 2018).
  • Synthesis of Polyhydroquinoline Derivatives : A novel category of polyhydroquinoline derivatives has been synthesized, showing potential in vitro antimalarial, antibacterial, and antitubercular activities, demonstrating the compound's role in developing new therapeutic agents (Kalaria et al., 2014).

Pharmacological Applications

  • Antidyslipidemic and Antioxidative Activities : 8-Hydroxyquinoline derivatives, related to 5-Methylquinoline-8-carbaldehyde, have shown significant in vitro antioxidant and in vivo antidyslipidemic activities, positioning them as promising leads for new classes of therapeutic agents (Sashidhara et al., 2009).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Novel 8-hydroxyquinoline derivatives have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid, showcasing the compound's utility in industrial applications to protect metals against corrosion (Rbaa et al., 2019).

Antimicrobial and Antioxidant Evaluation

  • Synthesis and Antibacterial Evaluation : Quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, demonstrating potential as lead compounds for the development of new antibacterial agents (Zeleke et al., 2020).

Future Directions

Quinoline and its derivatives have shown potential in various fields, especially in medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives with improved therapeutic effects, the investigation of their mechanisms of action, and their potential applications in treating various diseases .

properties

IUPAC Name

5-methylquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXISAOONWMBGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylquinoline-8-carbaldehyde

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